Sodium (S)-2-tetradecanamidopropanoate
Overview
Description
Sodium (S)-2-tetradecanamidopropanoate: is a synthetic compound that belongs to the class of surfactants. It is characterized by its amphiphilic nature, which means it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and form micelles in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (S)-2-tetradecanamidopropanoate typically involves the reaction of tetradecanoic acid with (S)-2-aminopropanoic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an amide bond between the carboxyl group of tetradecanoic acid and the amino group of (S)-2-aminopropanoic acid. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent
Catalyst: Sodium hydroxide
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Mixing: Tetradecanoic acid and (S)-2-aminopropanoic acid are mixed in a reactor.
Reaction: The mixture is heated to the desired temperature in the presence of sodium hydroxide.
Purification: The product is purified through crystallization or distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions: Sodium (S)-2-tetradecanamidopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable catalyst.
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides and related compounds.
Scientific Research Applications
Chemistry: Sodium (S)-2-tetradecanamidopropanoate is used as a surfactant in chemical reactions to enhance the solubility of hydrophobic compounds in aqueous solutions. It is also employed in the synthesis of nanoparticles and other advanced materials.
Biology: In biological research, this compound is used to study membrane proteins and lipid bilayers due to its ability to form micelles and vesicles. It is also utilized in the preparation of liposomes for drug delivery applications.
Medicine: this compound is investigated for its potential use in drug formulations, particularly in enhancing the bioavailability of poorly soluble drugs. It is also explored for its antimicrobial properties.
Industry: In industrial applications, this compound is used in the formulation of detergents, emulsifiers, and dispersants. It is also employed in the production of cosmetics and personal care products.
Mechanism of Action
The mechanism of action of Sodium (S)-2-tetradecanamidopropanoate is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface between water and hydrophobic substances, forming micelles. This allows for the solubilization of hydrophobic compounds in aqueous solutions. The molecular targets include lipid bilayers and membrane proteins, where the compound can disrupt or stabilize the membrane structure.
Comparison with Similar Compounds
Sodium dodecyl sulfate: Another surfactant with similar properties but a shorter alkyl chain.
Sodium laurate: A surfactant with a similar structure but different chain length.
Sodium stearate: A surfactant with a longer alkyl chain and different applications.
Uniqueness: Sodium (S)-2-tetradecanamidopropanoate is unique due to its specific chain length and the presence of an amide group, which imparts distinct properties compared to other surfactants. Its ability to form stable micelles and vesicles makes it particularly useful in biological and medical research.
Properties
IUPAC Name |
sodium;(2S)-2-(tetradecanoylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO3.Na/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(19)18-15(2)17(20)21;/h15H,3-14H2,1-2H3,(H,18,19)(H,20,21);/q;+1/p-1/t15-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPRYTSOOWAFQV-RSAXXLAASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32NNaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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